molecular formula C6H5F3N2O2 B1412288 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine CAS No. 1214365-75-9

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412288
CAS No.: 1214365-75-9
M. Wt: 194.11 g/mol
InChI Key: JFPATPOFNXMFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine (3AD6TFP) is an important compound in organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It is also used in the synthesis of various polymers and catalysts. 3AD6TFP is an important intermediate in a number of synthetic pathways and has been used in the synthesis of several biologically active compounds.

Scientific Research Applications

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and catalysts. It has also been used as a starting material for the synthesis of several biologically active compounds. Additionally, this compound has been used in the synthesis of a variety of polymers and catalysts.

Mechanism of Action

3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine is an important intermediate in a number of synthetic pathways. It is used as a starting material for the synthesis of several biologically active compounds. The mechanism of action of this compound is not fully understood, but it is believed to act as a catalyst for the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the synthesis of several biologically active compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, this compound has been used as a catalyst in the synthesis of a variety of polymers and catalysts.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine in lab experiments include its availability, ease of synthesis, and its versatility as a building block for the synthesis of a variety of compounds. Additionally, this compound is relatively inexpensive and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a catalyst for the synthesis of polymers and catalysts is needed. Furthermore, research into its use as a starting material for the synthesis of pharmaceuticals and agrochemicals is necessary. Finally, research into its use as a building block for the synthesis of other biologically active compounds is needed.

Properties

IUPAC Name

3-amino-4-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPATPOFNXMFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
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Reactant of Route 6
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine

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